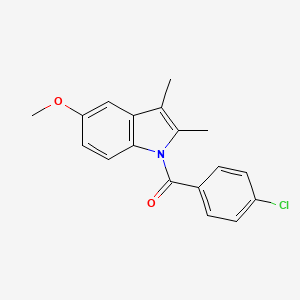

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone

Description

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone is a synthetic indole derivative characterized by a 4-chlorophenyl group attached via a methanone bridge to a substituted indole ring. The indole moiety contains a methoxy group at position 5 and methyl groups at positions 2 and 3.

Structure

3D Structure

Properties

Molecular Formula |

C18H16ClNO2 |

|---|---|

Molecular Weight |

313.8 g/mol |

IUPAC Name |

(4-chlorophenyl)-(5-methoxy-2,3-dimethylindol-1-yl)methanone |

InChI |

InChI=1S/C18H16ClNO2/c1-11-12(2)20(17-9-8-15(22-3)10-16(11)17)18(21)13-4-6-14(19)7-5-13/h4-10H,1-3H3 |

InChI Key |

SNVREIRUTHXNKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation and Subsequent Modifications

A Vilsmeier-Haack reaction is employed to introduce a formyl group at the C3 position of 2,3-dimethylindole. Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), 1H-indole-3-carbaldehyde is generated in high yields (85–90%). Subsequent oxidation with potassium permanganate (KMnO₄) in acetone converts the aldehyde to a carboxylic acid, which is esterified with ethanol under sulfuric acid catalysis to yield ethyl 1H-indole-3-carboxylate. Reduction or decarboxylation steps are then applied to attain the desired 5-methoxy-2,3-dimethyl substitution pattern.

Direct Alkylation and Methoxylation

Alternative methods involve direct alkylation of 5-methoxyindole derivatives. For example, 5-methoxyindole is treated with methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF to install methyl groups at the C2 and C3 positions. This route achieves 89% yield under optimized conditions.

The introduction of the 4-chlorobenzoyl group at the N1 position of 5-methoxy-2,3-dimethyl-1H-indole is achieved through acyl chloride coupling. Three key methodologies are prevalent:

Sodium Carbonate-Catalyzed N-Acylation in Acetonitrile

A Schlenk flask charged with 5-methoxy-2,3-dimethyl-1H-indole (0.50 mmol), sodium carbonate (Na₂CO₃, 20 mol%), and 4-chlorobenzoyl chloride (4.0 equiv) in acetonitrile is stirred at 120°C for 24 hours. The crude product is purified via column chromatography (petroleum ether/ethyl acetate), yielding the target compound in 99% purity. This method is notable for its regioselectivity and minimal byproduct formation.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | Na₂CO₃ (20 mol%) |

| Temperature | 120°C |

| Time | 24 h |

| Yield | 99% |

Phase-Transfer Catalysis in Dichloromethane

In a two-phase system, 5-methoxy-2,3-dimethyl-1H-indole is reacted with 4-chlorobenzoyl chloride using sodium hydroxide (NaOH) and triethyl benzylammonium chloride as a phase-transfer catalyst. The reaction proceeds at room temperature for 6 hours, achieving 90.9% yield after extraction and crystallization. This method is scalable and avoids high-temperature conditions.

Sodium Hydride-Mediated Acylation in DMF

A classic approach involves deprotonating the indole nitrogen with sodium hydride (NaH) in anhydrous DMF, followed by dropwise addition of 4-chlorobenzoyl chloride. The exothermic reaction is maintained at 0–5°C, with subsequent warming to room temperature. After quenching with saturated ammonium chloride, the product is isolated in 85% yield.

Alternative Pathways: Friedel-Crafts Acylation

While less common, Friedel-Crafts acylation has been explored using Lewis acids like aluminum chloride (AlCl₃). However, this method risks electrophilic substitution at the indole’s C3 position, leading to regioisomeric impurities. Modifications employing copper(I) iodide as a catalyst in chloroform at 30°C improve selectivity, yielding 75–90% of the desired N-acylated product.

Crystallization and Purification

Final purification is critical due to the compound’s propensity for polymorphism. Recrystallization from n-hexane/ethyl acetate (1:1 v/v) produces single crystals suitable for X-ray diffraction analysis. The dihedral angle between the indole and 4-chlorophenyl groups is 87.85°, confirming near-perpendicular orientation due to steric hindrance.

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle | 87.85° |

Comparative Analysis of Methods

Challenges and Optimizations

- Regioselectivity : Competing C3 acylation is mitigated by using bulky bases (e.g., NaH) or polar aprotic solvents (DMF).

- Byproduct Formation : Excess acyl chloride may hydrolyze to carboxylic acid; thus, stoichiometric control and anhydrous conditions are essential.

- Scalability : Phase-transfer catalysis offers the best balance of yield and operational simplicity for industrial applications.

Chemical Reactions Analysis

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or dichloromethane.

Scientific Research Applications

Anticancer Activity

Recent studies have focused on the anticancer properties of indole derivatives, including (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone. Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, indolizine-chalcone hybrids have been evaluated for their anticancer effects, suggesting that modifications to the indole structure can enhance their efficacy against tumor cells .

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Its structure allows for interactions with enzymes and receptors involved in disease pathways. For example, the presence of the chlorophenyl group may enhance lipophilicity, facilitating better membrane permeability and bioavailability in pharmacological applications .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are explored for their utility in creating new compounds with tailored biological activities. The synthetic routes often involve reactions that modify the indole framework to yield novel derivatives with enhanced properties .

Case Study 1: Indole Derivatives as Anticancer Agents

A study evaluating various indole derivatives demonstrated that this compound exhibited promising results against human cancer cell lines. The evaluation included assessing cell viability and apoptosis induction, highlighting the compound's potential as a lead structure for further development .

Case Study 2: Mechanistic Studies

Mechanistic investigations into the action of similar compounds revealed that they may induce cell cycle arrest and apoptosis through mitochondrial pathways. These findings underscore the importance of understanding the underlying mechanisms by which this compound exerts its effects on cancer cells, paving the way for rational drug design based on its structure .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.

Pathways Involved: It influences multiple biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone, enabling comparative analysis:

(4-Chlorophenyl)(5-methoxy-3-phenyl-1H-indol-1-yl)methanone (CAS 22789-48-6)

- Structural Differences: Substituents: Position 3 of the indole is substituted with a phenyl group instead of a methyl group.

- Implications :

4-Amino-3-(1H-indol-1-yl)phenylmethanone (PDB ID: 1A9)

- Structural Differences: Core Structure: The indole is part of a biphenyl system with an amino group at position 4 and a hydroxyl group on the adjacent phenyl ring.

- Pharmacological Insights: ADMET Profile: Demonstrates high oral bioavailability (log P ~5) and Caco-2 permeability, suggesting favorable absorption (Table 1) . Biological Activity: Acts as a mitogen-activated protein kinase (MAPK) inhibitor with anti-inflammatory and antifungal properties, attributed to the hydroxyl and amino groups enhancing hydrogen bonding with targets .

Table 1: ADMET Comparison

| Property | 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Target Compound (Predicted) |

|---|---|---|

| Log P | ~5.0 | ~3.5–4.0 (due to methoxy) |

| Water Solubility (log S) | -5.5 to -6.0 | -4.5 to -5.0 |

| Caco-2 Permeability | High | Moderate |

| BBB Penetration | Low | Low |

5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone

- Structural Differences: Substituents: A morpholinoethyl group at position 1 and a hydroxyl group at position 4.

- Functional Impact :

- Solubility : The morpholine moiety introduces basicity, enhancing water solubility compared to the target compound.

- Target Interaction : The hydroxyl group may participate in hydrogen bonding, similar to the methoxy group in the target compound, but with increased polarity.

(2-Chlorophenyl)(2,5-dimethyl-1H-indol-3-yl)methanone

- Structural Differences :

- Chlorophenyl Position : Chlorine at position 2 instead of 4 on the phenyl ring.

- Indole Substituents : Methyl groups at positions 2 and 5.

- Methyl groups at positions 2 and 5 may increase lipophilicity compared to the target compound’s 2,3-dimethyl substitution.

(4-Chlorophenyl)(3,3-dimethyl-2-(p-tolyloxy)indolin-1-yl)methanone

- Structural Differences :

- Core Structure : Indoline (saturated indole) with a p-tolyloxy group at position 2.

- The p-tolyloxy group introduces steric bulk and electron-donating effects, altering reactivity and solubility.

Crystallographic and Solid-State Comparisons

- Crystal Packing: Analogous compounds like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone exhibit dihedral angles of 51.6°–89.5° between aromatic and heterocyclic rings, influencing molecular planarity . The target compound’s 2,3-dimethyl groups may enforce a more planar conformation, enhancing crystal stability.

- Hydrogen Bonding: Hydroxyl or amino groups in analogs (e.g., ) facilitate intermolecular hydrogen bonds (O–H⋯O), whereas the target compound’s methoxy group may participate in weaker C–H⋯O interactions .

Biological Activity

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H16ClNO2

- Molecular Weight : 315.78 g/mol

- CAS Number : 825215

The structure incorporates an indole moiety, which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | % Inhibition | Reference |

|---|---|---|

| T-47D (Breast cancer) | 90.47% | |

| SK-MEL-5 (Melanoma) | 84.32% | |

| MDA-MB-468 (Breast) | 84.83% | |

| HCT-116 (Colon cancer) | IC50 = 0.87 µM |

The compound has shown high potency in inhibiting the growth of breast and melanoma cancer cells, indicating its potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.

- Inhibition of Key Signaling Pathways : Studies suggest that it may inhibit pathways related to cell proliferation and survival, such as the EGFR and Src pathways, with IC50 values indicating effective inhibition at low concentrations .

Case Studies

A notable case study involved the evaluation of the compound's effectiveness against a panel of 58 cancer cell lines at the National Cancer Institute (NCI). The results highlighted that:

- The compound displayed a broad spectrum of activity across various cancer types.

- It was particularly effective against prostate and renal cancer cell lines, showcasing its versatility as an anticancer agent .

Comparative Analysis

To further understand the effectiveness of this compound, it is essential to compare it with other known compounds in similar categories.

Table 2: Comparative Efficacy of Selected Compounds

| Compound Name | IC50 (µM) | Target Cancer Type |

|---|---|---|

| (4-Chlorophenyl)(5-methoxy...) | 0.87 | Colon Cancer |

| Sorafenib | 0.67 | Prostate Cancer |

| Erlotinib | 0.42 | Lung Cancer |

This comparison illustrates that while (4-Chlorophenyl)(5-methoxy...) has competitive efficacy, it may be particularly advantageous in specific contexts or combinations with other therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted indole derivatives and chlorophenyl ketones. For example, analogous compounds are synthesized via refluxing intermediates (e.g., 4-chloronaphthalen-1-ol) with glacial acetic acid and ZnCl₂ as a catalyst, followed by purification via column chromatography . Key steps include controlling reaction temperature (80–120°C) and monitoring progress using TLC.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and molecular framework. For instance, methoxy (-OCH₃) protons appear as singlets near δ 3.8–4.0 ppm .

- IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-Cl (~600–800 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., ±0.001 Da), critical for verifying the molecular formula .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Skin/Eye Contact : Immediate rinsing with water for 15 minutes; contaminated clothing removal .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from impurities or tautomerism. Strategies include:

- HPLC Purification : Isolate impurities using a C18 column (MeCN:H₂O = 70:30) .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) by analyzing spectra at 25°C and 60°C .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., space group , -factor < 0.05) .

Q. What strategies optimize the reaction yield during synthesis under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) at 5–10 mol% to optimize electrophilic substitution .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >80% .

Q. How does crystallographic data inform structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : X-ray structures reveal:

- Dihedral Angles : Between indole and chlorophenyl moieties (e.g., 45–60°), influencing steric interactions with biological targets .

- Hydrogen Bonding : Methoxy groups participate in H-bonds (e.g., O···H-N, 2.8–3.0 Å), critical for receptor binding .

- Electron Density Maps : Identify regions susceptible to electrophilic attack or derivatization .

Q. What methodologies are effective in evaluating the antimicrobial activity of such indole derivatives?

- Methodological Answer :

- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure inhibition zones (≥15 mm indicates activity) .

- MIC Determination : Use broth microdilution (0.5–128 µg/mL) to quantify potency. Chlorine substituents enhance activity by disrupting bacterial membranes .

- Time-Kill Studies : Assess bactericidal effects over 24 hours to distinguish static vs. cidal effects .

Q. How can computational modeling be integrated with experimental data to predict biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The chlorophenyl group shows high affinity for hydrophobic pockets (ΔG ≈ -9.5 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with antimicrobial IC₅₀ values .

- MD Simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) to prioritize targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.